

Head-to-Head Comparison: Ridane Hydrobromide and Halofuginone in Coccidiosis Research

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Compound of Interest

Compound Name: *Ridane Hydrobromide*

Cat. No.: *B1147064*

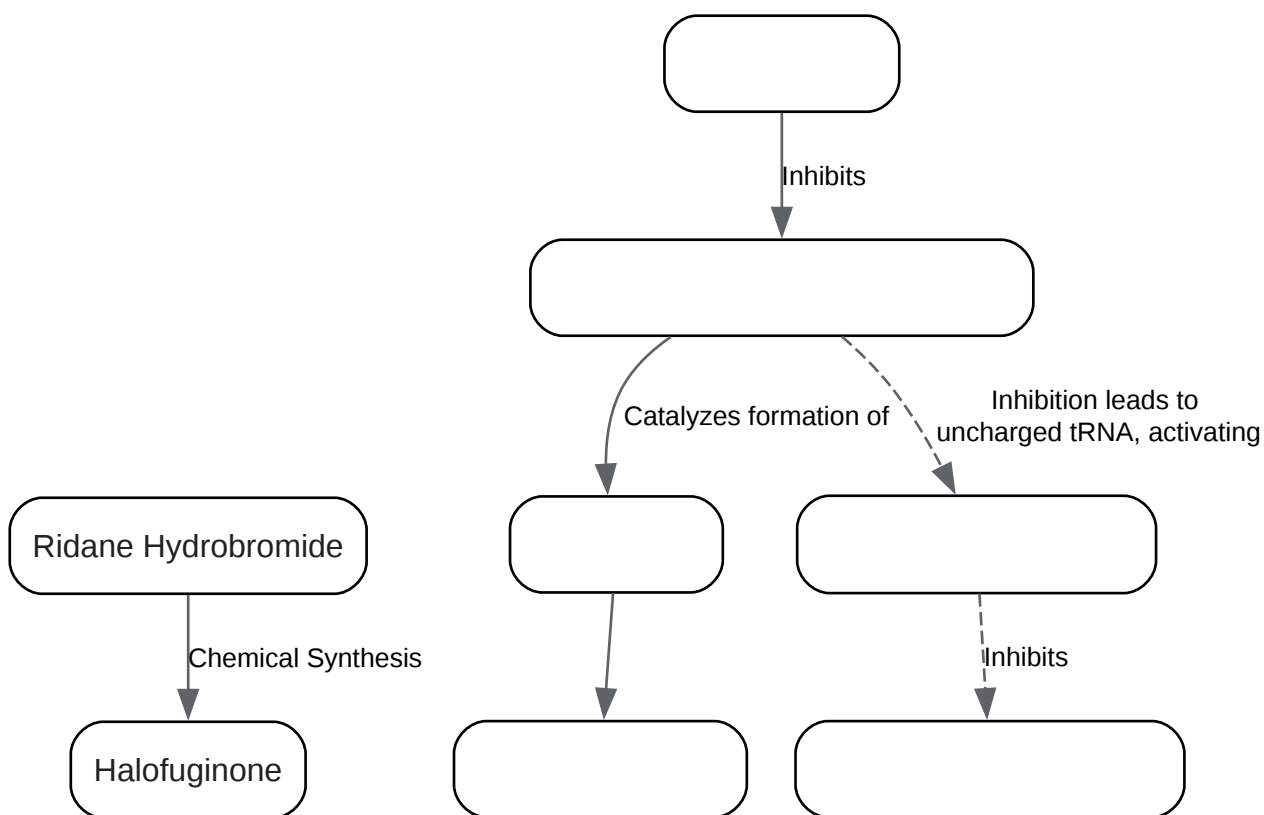
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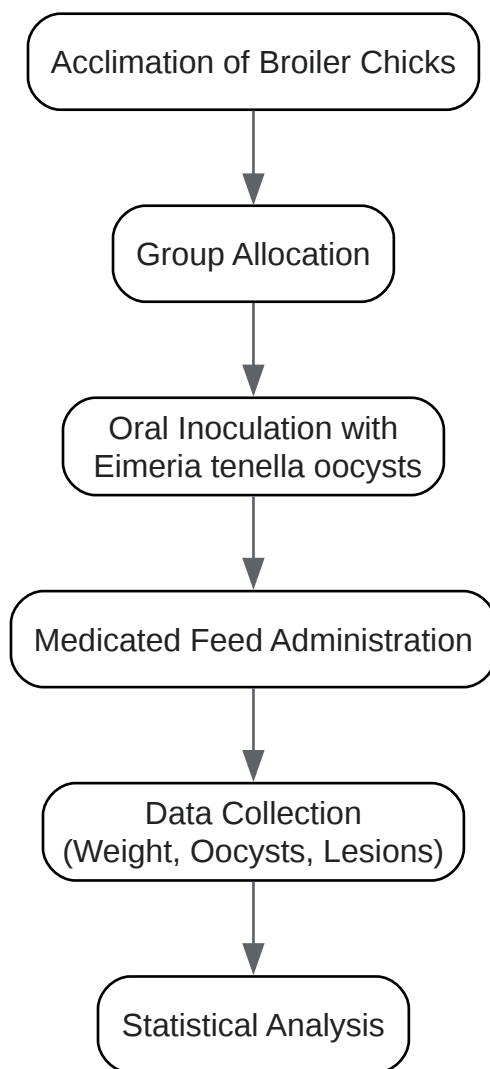
In the landscape of veterinary and pharmaceutical research, particularly in the development of anticoccidial agents, understanding the relationship and comparative efficacy of related compounds is crucial for advancing drug development. This guide provides a detailed comparison of **Ridane Hydrobromide** and its derivative, Halofuginone, with a focus on their mechanisms of action, and the extensive experimental data supporting the efficacy of Halofuginone.

Introduction and Relationship

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidylpropanone derivative. It is primarily recognized as a key intermediate in the chemical synthesis of Halofuginone.^{[1][2]} While **Ridane Hydrobromide** itself is noted to possess anti-coccidiosis activity, the body of scientific literature providing detailed efficacy data is limited.

Halofuginone, a synthetic halogenated derivative of febrifugine, is a well-established coccidiostat used in veterinary medicine, marketed under the brand name Halocur.^[3] It is the final, more extensively studied active compound. This guide will, therefore, focus on the comprehensive experimental data available for Halofuginone as the therapeutic end-product.





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References

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